molecular formula C6H8O2 B098160 (R)-2-methyl-2H-pyran-4(3H)-one CAS No. 19185-89-8

(R)-2-methyl-2H-pyran-4(3H)-one

Cat. No.: B098160
CAS No.: 19185-89-8
M. Wt: 112.13 g/mol
InChI Key: QQOGPTKWBZTBHM-UHFFFAOYSA-N
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Description

(R)-2-methyl-2H-pyran-4(3H)-one is a heterocyclic organic compound with the molecular formula C6H8O2 It is a derivative of pyran and is known for its unique structure, which includes a six-membered ring containing both oxygen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: (R)-2-methyl-2H-pyran-4(3H)-one can be synthesized through several methods. One common approach involves the reaction of glucose with piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then treated with acetic acid and further heated. The concentrated reaction solution is diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography (silica gel) and high vacuum distillation, followed by recrystallization from hexane to obtain the final compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (R)-2-methyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

    Oxidation: 5-Hydroxy-6-methyl-2H-pyran-3,4-dione and 5-hydroxy-maltol.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted pyran-4-one derivatives with different functional groups.

Scientific Research Applications

(R)-2-methyl-2H-pyran-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (R)-2-methyl-2H-pyran-4(3H)-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, which is facilitated by the presence of hydroxyl groups and the unstable enol structure in its moiety . This activity helps in reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

  • 3-Hydroxy-2,3-dihydromaltol
  • 3,5-Dihydroxy-6-methyl-2H-pyran-4-one
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness: (R)-2-methyl-2H-pyran-4(3H)-one is unique due to its specific structure and the presence of a methyl group at the 2-position, which influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct antioxidant activities and has different applications in various fields.

Properties

CAS No.

19185-89-8

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3

InChI Key

QQOGPTKWBZTBHM-UHFFFAOYSA-N

SMILES

CC1CC(=O)C=CO1

Canonical SMILES

CC1CC(=O)C=CO1

Synonyms

4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI)

Origin of Product

United States

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